7-(Cyclopropylmethyl)-1,4-oxazepane is a heterocyclic organic compound characterized by its oxazepane ring structure, which includes a cyclopropylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems.
7-(Cyclopropylmethyl)-1,4-oxazepane belongs to the class of oxazepanes, which are seven-membered heterocycles containing one nitrogen and one oxygen atom. Its classification can be further refined based on its substituents, which influence its chemical behavior and biological activity.
The synthesis of 7-(Cyclopropylmethyl)-1,4-oxazepane typically involves the following methods:
A common synthetic route involves the reaction of a substituted amino acid with an aldehyde or ketone to form an intermediate that subsequently undergoes cyclization to yield the oxazepane structure. Specific conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields and selectivity .
The molecular structure of 7-(Cyclopropylmethyl)-1,4-oxazepane can be represented as follows:
The structure features a seven-membered ring with a nitrogen atom at position one and an oxygen atom at position four, along with a cyclopropylmethyl side chain.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational properties and molecular interactions.
7-(Cyclopropylmethyl)-1,4-oxazepane participates in various chemical reactions typical for oxazepanes:
Reactions involving this compound often require specific conditions to ensure high selectivity and yield. The choice of reagents and solvents significantly affects the reaction pathway and product distribution .
The mechanism of action for 7-(Cyclopropylmethyl)-1,4-oxazepane primarily involves its interaction with neurotransmitter systems. It has been shown to exhibit monoamine reuptake inhibition, which enhances neurotransmitter availability in synaptic clefts.
Studies indicate that compounds similar to 7-(Cyclopropylmethyl)-1,4-oxazepane may modulate serotonin and norepinephrine levels, contributing to their potential therapeutic effects in mood disorders .
Relevant data from studies highlight that modifications to the oxazepane structure can significantly alter both physical properties and biological activity .
7-(Cyclopropylmethyl)-1,4-oxazepane has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, indicating promising avenues for future therapeutic applications .
The cyclopropylmethyl group serves as a critical structural motif in 7-(cyclopropylmethyl)-1,4-oxazepane, conferring unique conformational constraints and electronic properties. Activation of the cyclopropane ring typically occurs through electrophilic activation of cyclopropylmethyl bromide (CAS 7051-34-5), a commercially available reagent extensively employed in nucleophilic substitution reactions with nitrogen nucleophiles [7]. The high ring strain energy (~29 kcal/mol) of the cyclopropane moiety facilitates ring-opening under specific transition metal catalysis conditions, enabling diverse functionalization strategies [5].
Cyclopropylmethyl bromide undergoes efficient SN₂ reactions with secondary amines, though competing elimination pathways necessitate controlled reaction conditions (temperature <0°C, non-polar solvents). Transition metal-mediated activation becomes essential when incorporating the cyclopropylmethyl group onto complex heterocyclic frameworks. Palladium-catalyzed approaches leverage oxidative addition into the C-Br bond, followed by transmetalation and reductive elimination to form the crucial C-N bond. Recent advances demonstrate that low-valent bismuth complexes under blue LED irradiation can activate cyclopropane derivatives through two-electron inner sphere oxidative addition, enabling subsequent functionalization [3]. This photoredox approach offers improved functional group tolerance compared to traditional transition metal catalysis.
Table 1: Cyclopropane Activation Methods for Oxazepane Functionalization
Activation Strategy | Reagent/Catalyst | Key Advantages | Limitations |
---|---|---|---|
Direct Nucleophilic Substitution | Cyclopropylmethyl bromide | Simple setup, no metal catalysts required | Competing elimination, moderate yields |
Palladium Catalysis | Pd(PPh₃)₄, Pd₂(dba)₃ | Tolerance to diverse functional groups | Sensitive to air/moisture |
Photoredox Bismuth Catalysis | Bi(I) complexes, blue LED | Mild conditions, excellent selectivity | Specialized catalyst preparation |
Nickel-Mediated Activation | Ni(cod)₂ | Compatibility with alkyl halides | Limited stereocontrol |
The 1,4-oxazepane core construction relies predominantly on ring-closing strategies applied to acyclic precursors containing appropriately positioned heteroatoms. Two principal methodologies dominate: (1) Cyclization of amino-alcohol precursors and (2) Transition metal-catalyzed C-N coupling. The amino-alcohol approach employs linear substrates featuring both amine and alcohol functionalities separated by a three-carbon chain, with cyclization typically facilitated by mesylation/tosylation of the alcohol followed by intramolecular nucleophilic displacement [3]. This method requires careful protection/deprotection sequences to ensure chemoselectivity.
Advanced catalytic ring-closing methodologies have emerged as powerful alternatives. Palladium-catalyzed intramolecular C-N coupling via a 1,4-Pd shift mechanism enables direct cyclopropanation from gem-dialkyl groups through double C-H activation [8]. The use of pivalate as base diverts the mechanistic pathway toward cyclopropane formation instead of benzocyclobutene derivatives. This transformation proceeds through a sequence involving oxidative addition, pivalate-assisted C(sp³)-H activation forming a five-membered palladacycle, and subsequent C-C bond-forming reductive elimination. The catalytic system demonstrates remarkable versatility for constructing valuable bicyclo[3.1.0] systems incorporated within the oxazepane framework.
Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts offers another viable route, particularly for constructing unsaturated oxazepine intermediates that are subsequently hydrogenated. The stereoelectronic properties of the cyclopropylmethyl substituent influence the conformational preferences during ring closure, with computational studies indicating that the cyclopropyl group stabilizes developing partial positive charge during rate-determining cyclization steps through hyperconjugative interactions.
The stereogenic center at the 7-position of 1,4-oxazepanes presents significant synthetic challenges for diastereoselective installation of the cyclopropylmethyl group. Two dominant strategies achieve stereocontrol: (1) Chiral pool utilization and (2) Asymmetric catalysis. Chiral pool approaches employ enantiomerically pure amino acids or amino alcohols as starting materials, where the pre-existing stereocenter dictates the stereochemistry during cyclopropylmethylation. For instance, (R)-4-chlorophenylglycine derivatives undergo stereoretentive N-alkylation with cyclopropylmethyl bromide under mild basic conditions (K₂CO₃, DMF, 50°C) .
Transition metal-catalyzed asymmetric alkylation represents a more versatile approach. Copper-bisoxazoline complexes catalyze the enantioselective substitution of oxazepanyl triflates with cyclopropylmethylzinc reagents, achieving enantiomeric excesses >90% [4]. The mechanism involves oxidative addition of the C-OTf bond, transmetalation with the organozinc reagent, and stereodefined reductive elimination. The compact size of the cyclopropylmethyl group enhances stereodifferentiation in the chiral pocket of the catalyst compared to bulkier alkyl groups.
Notably, the cyclopropylmethyl substituent influences biological activity through defined conformational effects. In KCNQ2 potassium channel openers such as (S)-N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide, the (S)-configuration at the oxazepane stereocenter proves essential for potent activity in reducing neuronal hyperexcitability in rat hippocampal slices [4]. Molecular modeling indicates that the cyclopropylmethyl group adopts a pseudo-axial orientation in the bioactive conformation, stabilized by gauche interactions between the cyclopropane ring and the oxazepane methylene groups.
Catalytic asymmetric synthesis of 1,4-oxazepanes bearing the cyclopropylmethyl group employs chiral catalysts to establish stereocenters during ring formation or subsequent functionalization. Three principal methodologies demonstrate efficacy:
Asymmetric Hydrogenation: Prochiral dehydro-oxazepines undergo enantioselective hydrogenation using chiral rhodium-DuPhos or ruthenium-BINAP complexes. The cyclopropylmethyl substituent's electron-donating properties enhance substrate coordination to the metal center, improving enantioselectivity (typically 85-95% ee) . Hydrogen pressure (50-100 psi) and temperature (0-25°C) require optimization to prevent competitive cyclopropane ring opening under reductive conditions.
Organocatalytic Ring Formation: Chiral phosphoric acids (TRIP, SPINOL-derived) catalyze the enantioselective cyclization of keto-amine precursors through intramolecular Mannich-type reactions. This approach benefits from mild conditions (room temperature, toluene) and avoids transition metals that might promote cyclopropane decomposition. The cyclopropyl group's minimal steric bulk allows efficient approach to the chiral catalyst, though extended reaction times (24-72 hours) remain a limitation [7].
Enzymatic Desymmetrization: Lipases (CAL-B, PSL) selectively acylate meso-diol intermediates derived from 1,4-oxazepane precursors, establishing chiral centers with excellent enantioselectivity (typically >98% ee). The cyclopropylmethyl substituent's unique steric profile enhances enzymatic discrimination compared to linear alkyl chains. Subsequent chemical transformations introduce functionality at the 7-position while maintaining stereochemical integrity.
Recent advances demonstrate that iridium-catalyzed asymmetric hydrogenation of cyclic enecarbamates provides access to saturated 1,4-oxazepanes with exceptionally high stereoselectivity (up to 99% ee). The cyclopropylmethyl group's conformational rigidity improves substrate-catalyst recognition through defined non-covalent interactions in the transition state.
The nitrogen atom within the 1,4-oxazepane ring requires strategic protection during synthetic sequences involving cyclopropylmethyl introduction. Protection strategies balance stability under reaction conditions with orthogonal deprotection capabilities:
Carbamate Protections: tert-Butoxycarbonyl (Boc) protection demonstrates excellent compatibility with cyclopropylmethyl bromide alkylation conditions (NaH, DMF, 0°C to RT) [1]. The Boc group's stability under basic conditions prevents undesired N-deprotection during nucleophilic substitution. Cleavage employs mild acidic conditions (TFA/DCM, 25°C, 1-2h) that leave the cyclopropane ring intact. Benzyloxycarbonyl (Cbz) protection offers orthogonal deprotection (hydrogenolysis) but requires caution during catalytic hydrogenation due to potential cyclopropane ring-opening side reactions.
Amide Protections: Electron-withdrawing groups like acetyl or trifluoroacetyl provide steric accessibility for N-alkylation but necessitate harsh deprotection conditions (strong base or acid) that may compromise acid-sensitive functionalities. The trifluoroacetyl group offers advantages in facilitating purification due to enhanced crystallinity of intermediates .
Benzyl Protection: N-Benzylation provides robust protection during multiple synthetic operations and withstands various reaction conditions (except hydrogenation and strong reducing agents). Removal typically employs transfer hydrogenation (Pd/C, cyclohexadiene) or Lewis acid-mediated methods (TiCl₄, Li/NH₃) that preserve the cyclopropylmethyl group . The enhanced π-acidity of the benzyl group facilitates selective deprotection in the presence of other alkyl groups.
Orthogonal protection strategies prove essential for synthesizing N-functionalized derivatives. A sequence employing Boc protection during oxazepane ring formation, followed by Boc removal, cyclopropylmethylation, and subsequent N-acylation or sulfonylation enables efficient diversification. The cyclopropylmethyl group remains stable throughout these transformations due to its kinetic stability toward nucleophiles and bases under standard conditions.
Table 2: Protecting Group Strategies for Oxazepane Nitrogen During Cyclopropylmethylation
Protecting Group | Installation Conditions | Stability Profile | Deprotection Conditions | Compatibility with Cyclopropylmethylation |
---|---|---|---|---|
Boc | (Boc)₂O, DMAP, CH₃CN | Acid-sensitive | TFA/DCM (1:1), 25°C, 1-2h | Excellent |
Cbz | Cbz-Cl, NaOH, dioxane/H₂O | Hydrogenolysis-sensitive | H₂, Pd/C, MeOH, 6-12h | Good (avoid extended reaction times) |
Acetyl | Ac₂O, pyridine, 25°C | Base-sensitive | K₂CO₃, MeOH/H₂O, reflux, 6h | Moderate |
Trifluoroacetyl | TFAA, pyridine, 0°C | Base-sensitive | K₂CO₃, MeOH/H₂O, reflux, 12h | Good |
Benzyl | BnBr, K₂CO₃, DMF | Hydrogenolysis-sensitive | Pd(OH)₂, HCO₂NH₄, MeOH, 25°C | Excellent |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: